molecular formula C13H16N2O3 B14640556 {3-[(Oxiran-2-yl)methoxy]pyridin-2-yl}(pyrrolidin-1-yl)methanone CAS No. 54126-86-2

{3-[(Oxiran-2-yl)methoxy]pyridin-2-yl}(pyrrolidin-1-yl)methanone

Cat. No.: B14640556
CAS No.: 54126-86-2
M. Wt: 248.28 g/mol
InChI Key: VKLFXNPNHXNIEE-UHFFFAOYSA-N
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Description

{3-[(Oxiran-2-yl)methoxy]pyridin-2-yl}(pyrrolidin-1-yl)methanone is a complex organic compound that features a pyridine ring, an epoxide group, and a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[(Oxiran-2-yl)methoxy]pyridin-2-yl}(pyrrolidin-1-yl)methanone typically involves multiple steps:

    Formation of the Epoxide Group: The epoxide group can be introduced through the reaction of an alkene with a peracid, such as meta-chloroperoxybenzoic acid (m-CPBA).

    Pyridine Ring Functionalization: The pyridine ring can be functionalized through various substitution reactions, often involving halogenation followed by nucleophilic substitution.

    Coupling with Pyrrolidine: The final step involves coupling the functionalized pyridine with pyrrolidine under conditions that facilitate the formation of the methanone linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The epoxide group can undergo oxidation reactions, potentially forming diols or other oxidized products.

    Reduction: Reduction reactions can target the pyridine ring or the epoxide group, leading to various reduced forms of the compound.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-CPBA and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Halogenated pyridine derivatives can be used as starting materials, with nucleophiles such as amines or thiols for substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the epoxide group can yield diols, while reduction of the pyridine ring can produce piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, {3-[(Oxiran-2-yl)methoxy]pyridin-2-yl}(pyrrolidin-1-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical transformations.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. The presence of the pyridine and pyrrolidine moieties suggests potential interactions with biological targets.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The epoxide group is known to interact with various biological molecules, potentially leading to the development of new drugs.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of {3-[(Oxiran-2-yl)methoxy]pyridin-2-yl}(pyrrolidin-1-yl)methanone would depend on its specific application. In a biological context, the epoxide group could form covalent bonds with nucleophilic sites in proteins or DNA, leading to various biological effects. The pyridine and pyrrolidine moieties could interact with specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of {3-[(Oxiran-2-yl)methoxy]pyridin-2-yl}(pyrrolidin-1-yl)methanone lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. The presence of the epoxide group, in particular, provides unique reactivity that is not found in many similar compounds.

Properties

CAS No.

54126-86-2

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

[3-(oxiran-2-ylmethoxy)pyridin-2-yl]-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C13H16N2O3/c16-13(15-6-1-2-7-15)12-11(4-3-5-14-12)18-9-10-8-17-10/h3-5,10H,1-2,6-9H2

InChI Key

VKLFXNPNHXNIEE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2=C(C=CC=N2)OCC3CO3

Origin of Product

United States

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